
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide is a chemical compound with the molecular formula C23H19N3O2 and a molecular weight of 369.42 g/mol This compound is known for its unique structure, which includes an isoquinoline moiety and a phenoxyphenyl group attached to a glycinamide backbone
Méthodes De Préparation
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide typically involves the reaction of isoquinoline derivatives with phenoxyphenyl amines under specific conditions. One common synthetic route includes the use of N-(isoquinolin-6-yl)-2-((3-phenoxyphenyl)amino)acetamide as an intermediate . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide
These compounds share a similar isoquinoline and glycinamide backbone but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
920513-38-8 |
|---|---|
Formule moléculaire |
C23H19N3O2 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-isoquinolin-6-yl-2-(3-phenoxyanilino)acetamide |
InChI |
InChI=1S/C23H19N3O2/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
Clé InChI |
AECZEBLDWMXATO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
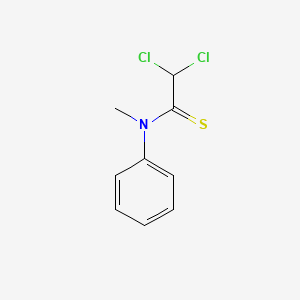
![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
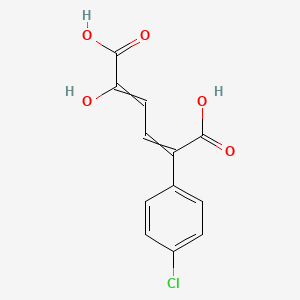
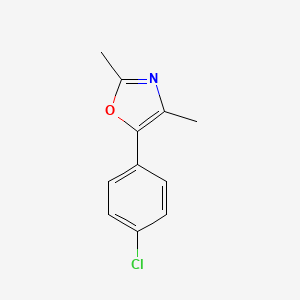

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
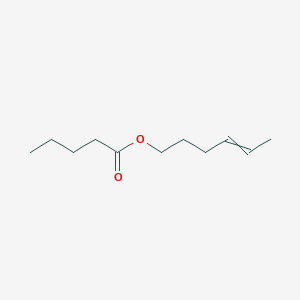
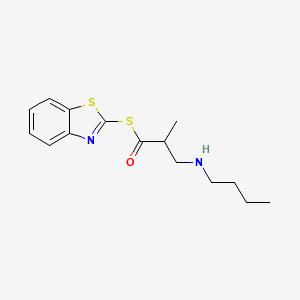
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
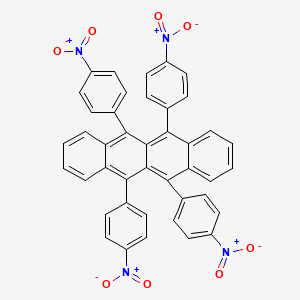
![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
